Asperulosidic Acid

Description

Propriétés

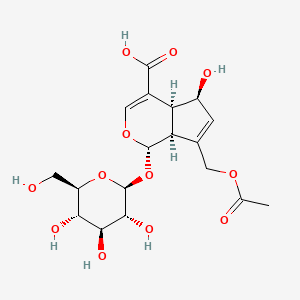

IUPAC Name |

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDWCRWJRNMRKX-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315882 | |

| Record name | Asperulosidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25368-11-0 | |

| Record name | Asperulosidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25368-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asperulosidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPERULOSIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Asperulosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA), an iridoid glycoside found in several medicinal plants, has garnered significant attention for its therapeutic potential. This document provides a comprehensive technical overview of the molecular mechanisms underlying the biological activities of ASPA, with a primary focus on its well-documented anti-inflammatory effects. Additionally, this guide explores its emerging roles as an antioxidant and neuroprotective agent. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to serve as a resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a key bioactive constituent of various medicinal plants, including Hedyotis diffusa, which has a long history of use in traditional medicine for treating inflammatory conditions.[1][2][3] Structurally, ASPA belongs to the iridoid class of monoterpenoids, characterized by a cyclopentane[c]pyran ring system. Its multifaceted pharmacological profile, particularly its potent anti-inflammatory properties, has made it a subject of intensive research. This guide will delve into the signaling pathways modulated by ASPA, present quantitative data from key studies, and provide detailed experimental methodologies to facilitate further investigation.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the suppression of key signaling pathways, leading to a reduction in the production of pro-inflammatory mediators and cytokines.

Inhibition of NF-κB and MAPK Signaling Pathways

In response to inflammatory stimuli such as lipopolysaccharide (LPS), ASPA has been shown to significantly inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][3][4]

-

NF-κB Pathway: ASPA prevents the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα).[5][6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]

-

MAPK Pathway: ASPA modulates the MAPK pathway by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[3][4] However, it does not appear to affect the phosphorylation of p38 MAPK.[3]

The inhibition of these pathways leads to a dose-dependent decrease in the expression and production of key inflammatory molecules:

-

Pro-inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3]

-

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3][8]

-

Inflammatory Mediators: Nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][3]

Signaling Pathway of this compound's Anti-inflammatory Action

Modulation of the PI3K/Akt/NF-κB Pathway

In the context of endotoxin-induced uveitis (EIU), this compound has been demonstrated to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which acts upstream of NF-κB.[1][5] ASPA treatment leads to a reduction in the phosphorylation of both PI3K and Akt.[1] By inhibiting this pathway, ASPA further suppresses the activation of IKK and subsequent IκBα degradation, thereby reinforcing the inhibition of NF-κB.[1][5]

PI3K/Akt/NF-κB Signaling Pathway Inhibition by this compound

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in the literature.

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-stimulated RAW 264.7 Macrophages

| Parameter | Concentration (µg/mL) | Observed Effect | Reference |

| NO Production | 40, 80, 160 | Significant reduction | [2][3] |

| PGE₂ Production | 40, 80, 160 | Significant reduction | [2][3] |

| TNF-α mRNA Expression | 40, 80, 160 | Significant down-regulation | [2][3] |

| IL-6 mRNA Expression | 40, 80, 160 | Significant down-regulation | [2][3] |

| iNOS Protein Expression | 40, 80, 160 | Dose-dependent reduction | [2] |

| COX-2 Protein Expression | 40, 80, 160 | Dose-dependent reduction | [2] |

| IκBα Phosphorylation | 40, 80, 160 | Dose-dependent decrease | [5] |

| ERK1/2 Phosphorylation | 40, 80, 160 | Decreased at all concentrations | [6] |

| JNK Phosphorylation | 40, 80, 160 | Inhibition observed | [3] |

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Endotoxin-Induced Uveitis

| Parameter | Dosage (ng/eye) | Observed Effect | Reference |

| Inflammatory Cell Infiltration | 250, 500 | Dose-dependent reduction | [1] |

| Aqueous Humor Protein Concentration | 250, 500 | Dose-dependent reduction | [1] |

| ICAM-1, IL-6, MCP-1, TNF-α mRNA | 500 | Significant reduction | [1] |

| p-PI3K, p-Akt, p-IKK, p-IκBα | 500 | Significant decrease | [1][5] |

Antioxidant and Neuroprotective Mechanisms

While less extensively studied than its anti-inflammatory properties, this compound also exhibits antioxidant and neuroprotective activities.

Antioxidant Activity

ASPA is recognized for its antioxidant characteristics, which may contribute to its overall therapeutic effects.[1] Studies on related compounds suggest that iridoids can exert antioxidant effects through various mechanisms, including free radical scavenging. However, specific quantitative data from assays such as the Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) for this compound are not yet widely available in the reviewed literature.

Neuroprotective Effects

The neuroprotective potential of this compound is an emerging area of research. Its ability to mitigate inflammation and oxidative stress, both of which are key contributors to neurodegenerative processes, suggests a plausible role in neuroprotection.[1] However, direct in vitro studies on neuronal cell lines to elucidate the specific mechanisms of neuroprotection by ASPA are currently limited in the available literature.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the mechanism of action of this compound.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9][10]

-

LPS Stimulation: Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1-2 hours, followed by stimulation with LPS (e.g., 50-100 ng/mL) for a specified duration (e.g., 24 hours).[2][10]

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[9]

-

ELISA: The levels of PGE₂, TNF-α, and IL-6 in the culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[10]

-

Western Blot Analysis:

-

Cell lysates are prepared and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, total IκBα, p-ERK, total ERK, p-JNK, total JNK).

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

RT-PCR:

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

Quantitative real-time PCR is performed using specific primers for iNOS, COX-2, TNF-α, and IL-6 to measure their mRNA expression levels.

-

General Workflow for In Vitro Anti-inflammatory Studies

In Vivo Endotoxin-Induced Uveitis (EIU) Model

-

Animal Model: EIU is induced in rats (e.g., Sprague-Dawley) by a footpad injection of LPS (e.g., 200 µg).[1]

-

ASPA Administration: this compound is administered, for example, via intravitreal injection at various doses (e.g., 125, 250, 500 ng/eye) prior to LPS challenge.[1]

-

Clinical Evaluation: Ocular inflammation is scored using a slit-lamp microscope at a set time point (e.g., 24 hours) after LPS injection.[1]

-

Aqueous Humor Analysis: The aqueous humor is collected to measure total protein concentration and inflammatory cell count.[1]

-

Tissue Analysis (Retina/Choroid):

-

Tissues are harvested for Western blot and RT-PCR analysis to determine the expression of inflammatory mediators and signaling proteins as described in the in vitro protocol.[1]

-

Conclusion

This compound exerts its potent anti-inflammatory effects primarily through the dual inhibition of the NF-κB and MAPK signaling pathways. Furthermore, in specific inflammatory contexts, it can also modulate the upstream PI3K/Akt pathway, providing an additional layer of anti-inflammatory control. These mechanisms culminate in a significant reduction of pro-inflammatory enzymes, cytokines, and mediators. While its antioxidant and neuroprotective activities are less characterized, they represent promising avenues for future research. The comprehensive data and methodologies presented in this guide offer a solid foundation for further exploration of this compound as a potential therapeutic agent for a range of inflammatory and potentially neurodegenerative disorders.

References

- 1. This compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | this compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis [frontiersin.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Asperulosidic Acid: A Technical Guide to its Modulation of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid (ASPA), an iridoid glycoside, has demonstrated significant anti-inflammatory properties by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to ASPA's role as an NF-κB inhibitor. The information presented herein is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction

The NF-κB signaling cascade is a critical regulator of the innate and adaptive immune responses. Its dysregulation is implicated in the pathophysiology of numerous chronic inflammatory diseases. NF-κB exists as a latent dimeric complex in the cytoplasm, bound to its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has emerged as a promising natural compound that can effectively suppress this inflammatory cascade.

Molecular Mechanism of Action

This compound exerts its inhibitory effect on the NF-κB signaling pathway through a multi-level regulatory mechanism. The primary mode of action involves the upstream inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a key regulator of IKK activation.

By attenuating the phosphorylation of PI3K and Akt, ASPA prevents the subsequent phosphorylation and activation of the IKK complex. This, in turn, inhibits the phosphorylation of IκBα, stabilizing the IκBα-NF-κB complex in the cytoplasm. Consequently, the nuclear translocation of the transcriptionally active p65 subunit of NF-κB is blocked, leading to a downstream reduction in the expression of NF-κB target genes responsible for the inflammatory response.

Signaling Pathway Diagram

Data Presentation: Quantitative Effects of this compound

This compound has been shown to dose-dependently inhibit the production of key inflammatory mediators in various in vitro and in vivo models. The following tables summarize the available quantitative and qualitative data.

Table 1: In Vitro Inhibition of Pro-inflammatory Markers by this compound in LPS-stimulated RAW 264.7 Macrophages

| Concentration of ASPA | TNF-α Production | IL-6 Production | iNOS Expression | COX-2 Expression |

| 40 µg/mL | Significantly Decreased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1] | Significantly Decreased[1] |

| 80 µg/mL | Significantly Decreased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1] | Significantly Decreased[1] |

| 160 µg/mL | Significantly Decreased[1][2] | Significantly Decreased[1][2] | Significantly Decreased[1] | Significantly Decreased[1] |

Note: Specific pg/mL values or percentage of inhibition are not consistently reported in the reviewed literature.

Table 2: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Endotoxin-Induced Uveitis

| Treatment | Dosage | Key Inflammatory Markers (ICAM-1, IL-6, MCP-1, TNF-α) in Aqueous Humor |

| This compound | 500 ng/eye (intravitreal) | Significantly Suppressed[3] |

Table 3: Effect of this compound on NF-κB Signaling Pathway Proteins

| Protein | In Vitro/In Vivo Model | ASPA Concentration | Effect |

| p-PI3K p85 | RPE cells (in vitro) | 200 µg/mL | Significantly Decreased |

| p-Akt | RPE cells (in vitro) | 200 µg/mL | Significantly Decreased |

| p-IKK | RPE cells (in vitro) | 200 µg/mL | Significantly Decreased |

| p-IκBα | RAW 264.7 cells (in vitro) | 40, 80, 160 µg/mL | Significantly Decreased[1] |

| p-NF-κB p65 | RPE cells (in vitro) | 200 µg/mL | Significantly Decreased |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's role in the NF-κB signaling pathway.

Western Blot Analysis of NF-κB Signaling Proteins

This protocol is designed to assess the phosphorylation status of key proteins in the NF-κB pathway in cell lysates.

Experimental Workflow Diagram

Methodology:

-

Cell Culture and Treatment:

-

Plate RAW 264.7 macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IKKβ, p-IκBα, IKKβ, IκBα, or β-actin (as a loading control) overnight at 4°C. Note: Optimal antibody dilutions should be determined empirically, typically ranging from 1:1000 to 1:2000.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Methodology:

-

Cell Seeding and Treatment:

-

Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65, 1:400 dilution) in 1% BSA in PBST overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:1000 dilution) for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

This protocol is for the quantitative determination of TNF-α and IL-6 concentrations in cell culture supernatants.

Methodology:

-

Sample Collection:

-

Culture and treat RAW 264.7 macrophages with LPS and/or this compound as described in the Western Blot protocol.

-

Collect the cell culture supernatants and centrifuge to remove any detached cells.

-

-

ELISA Procedure:

-

Perform the ELISA using commercially available kits for mouse TNF-α and IL-6, following the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody overnight.

-

Block the plate with a blocking buffer.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Wash and add the enzyme conjugate (e.g., streptavidin-HRP).

-

Wash and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentrations of TNF-α and IL-6 in the samples by interpolating from the standard curve.

-

Conclusion

This compound demonstrates a clear and potent inhibitory effect on the NF-κB signaling pathway. Its mechanism of action, targeting the upstream PI3K/Akt pathway and subsequently preventing IκBα degradation and p65 nuclear translocation, makes it a compelling candidate for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Further studies are warranted to elucidate the precise quantitative effects on a wider range of inflammatory mediators and to explore its efficacy in various preclinical models of inflammatory diseases.

References

Asperulosidic Acid's Effect on MAPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperulosidic acid (ASPA), a bioactive iridoid glycoside primarily extracted from Hedyotis diffusa, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Emerging evidence strongly indicates that a key mechanism underlying these therapeutic properties is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides an in-depth analysis of the current understanding of how this compound impacts the MAPK cascade, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: Modulation of the MAPK Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The pathway consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The dysregulation of these kinases is implicated in various pathologies, making them a key target for therapeutic intervention.

This compound has been shown to exert its anti-inflammatory effects by suppressing the activation of the MAPK pathway.[1] Specifically, studies have demonstrated that ASPA can inhibit the phosphorylation of key kinases within this cascade, thereby downregulating the production of pro-inflammatory mediators.

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a common model for studying inflammation, this compound has been observed to decrease the phosphorylation of ERK1/2.[1] This inhibitory effect on ERK1/2 phosphorylation is concentration-dependent.[1] The anti-inflammatory effects of ASPA are linked to the inhibition of inflammatory cytokines and mediators through the suppression of the NF-κB and MAPK signaling pathways.[2][3] While some studies show a clear inhibition of ERK and JNK phosphorylation by iridoids from Hedyotis diffusa, the effect on p38 phosphorylation appears to be less consistent, with some studies reporting no significant effect of ASPA on p-p38.[1][2][3] However, in a mouse model of gestational diabetes, treatment with ASPA was found to suppress the phosphorylation of NF-κB p65, ERK1/2, and p38 in placental tissues.[4][5]

The suppression of the MAPK pathway by this compound leads to a significant reduction in the expression and production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂).[2][6] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[3]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from key studies on the effects of this compound on inflammatory markers and MAPK signaling components.

Table 1: Effect of this compound on Pro-inflammatory Mediators and Cytokines in LPS-Induced RAW 264.7 Macrophages

| Parameter | This compound Concentration (µg/mL) | Outcome | Reference |

| TNF-α mRNA levels | 40 - 160 | Significant downregulation compared to LPS-treated group | [1] |

| IL-6 mRNA levels | 40 - 160 | Significant downregulation compared to LPS-treated group | [1] |

| NO Production | Not specified | Significantly decreased | [2] |

| PGE₂ Production | Not specified | Significantly decreased | [2] |

Table 2: Effect of this compound on MAPK Pathway Phosphorylation in LPS-Induced RAW 246.7 Macrophages

| Protein | This compound Concentration (µg/mL) | Outcome | Reference |

| p-Erk1/2 | 40 - 160 | Decreased phosphorylation at all concentrations | [1] |

| p-p38 | 40 - 160 | No effect on phosphorylation | [1] |

| p-IκB-α | 40 - 160 | Concentration-dependent decrease in phosphorylation | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the effects of this compound on the MAPK pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 50 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[7]

Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK, JNK, and p38.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.

Real-Time PCR for Cytokine mRNA Expression

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit according to the manufacturer's instructions.[7]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[7]

-

Quantitative PCR: Real-time PCR is performed using a qPCR system with SYBR Green master mix and specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative mRNA expression is calculated using the 2-ΔΔCt method.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: this compound's Inhibition of MAPK and NF-κB Pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. Frontiers | this compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis [frontiersin.org]

- 7. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Asperulosidic Acid in Hedyotis diffusa: A Technical Guide for Researchers

An In-depth Examination of the Phytochemistry, Pharmacology, and Therapeutic Potential of a Key Bioactive Iridoid

Introduction

Hedyotis diffusa Willd., a well-known herb in traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoids, flavonoids, and anthraquinones.[1][2] Among these, the iridoid glycoside Asperulosidic Acid (AA) has garnered significant scientific attention for its potent anti-inflammatory and potential anti-tumor activities.[1][3] This technical guide provides a comprehensive overview of this compound found in Hedyotis diffusa, focusing on its pharmacological effects, underlying mechanisms of action, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Activity of this compound

This compound has demonstrated significant anti-inflammatory properties in various in vitro studies. Its primary mechanism of action involves the suppression of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Anti-inflammatory Effects

Studies utilizing lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that this compound can significantly decrease the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This inhibition occurs in a concentration-dependent manner.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Induced RAW 264.7 Cells

| Concentration (µg/mL) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α mRNA Expression (Fold Change vs. LPS) | IL-6 mRNA Expression (Fold Change vs. LPS) |

| 40 | Significant reduction | Significant reduction | Significantly suppressed | Significantly suppressed |

| 80 | Significant reduction | Significant reduction | Significantly suppressed | Significantly suppressed |

| 160 | Significant reduction | Significant reduction | Significantly suppressed | Significantly suppressed |

Source: Data compiled from He et al., 2018.[1][2]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

NF-κB Signaling Pathway

In LPS-stimulated macrophages, this compound has been shown to suppress the phosphorylation of the inhibitor of NF-κB alpha (IκB-α).[1][4] This prevents the degradation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[1]

MAPK Signaling Pathway

This compound also influences the MAPK pathway by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][4] However, it does not appear to affect the phosphorylation of p38 MAPK.[1][4] The modulation of the MAPK pathway further contributes to the downregulation of inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound from Hedyotis diffusa.

Extraction and Isolation of this compound

1. Extraction:

-

The dried, powdered whole plant of Hedyotis diffusa (5.2 kg) is refluxed with 95% ethanol (3 x 10 L).[5]

-

The ethanol extract is then concentrated under reduced pressure to yield a crude extract.[5]

-

The crude extract is suspended in water and partitioned successively with ethyl acetate to separate compounds based on polarity.[5]

2. Isolation by Column Chromatography:

-

The ethyl acetate soluble fraction is subjected to silica gel column chromatography.[5]

-

A gradient elution is performed using a hexane-ethyl acetate solvent system (from 9:1 to 0:1) to yield multiple fractions.[5]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

-

Chromatographic System: A typical HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid) is often used.

-

Detection: UV detection is typically set at 235 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound to determine its concentration in the samples.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Cells are seeded in 96-well or 24-well plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound (e.g., 40, 80, 160 µg/mL) for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.[1]

2. Nitric Oxide (NO) Production Assay:

-

NO production is measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

The absorbance at 540 nm is measured using a microplate reader.

3. Cytokine Measurement (TNF-α and IL-6):

-

The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4. Western Blot Analysis:

-

Total protein is extracted from the cells, and protein concentrations are determined using a BCA protein assay kit.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκB-α, IκB-α, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and β-actin as a loading control).

-

After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Real-Time PCR for Gene Expression Analysis:

-

Total RNA is extracted from the cells using a suitable kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Real-time PCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative mRNA expression levels.

Conclusion

This compound, a key iridoid from Hedyotis diffusa, exhibits potent anti-inflammatory properties through the inhibition of the NF-κB and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate and further elucidate the therapeutic potential of this promising natural compound. Future research should focus on in vivo studies to validate these in vitro findings and explore the potential of this compound in the development of novel anti-inflammatory drugs.

References

- 1. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of fourteen compounds of Hedyotis diffusa Willd extract in rats by UHPLC-MS/MS method: Application to pharmacokinetics and tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages | Semantic Scholar [semanticscholar.org]

- 5. Chemical Constituents of Hedyotis diffusa and Their Anti-Inflammatory Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Asperulosidic Acid in Morinda citrifolia (Noni): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morinda citrifolia L., commonly known as Noni, is a fruit-bearing tree in the coffee family, Rubiaceae, with a long history of use in traditional medicine. Modern phytochemical analysis has identified iridoids as a significant class of bioactive compounds in Noni, with asperulosidic acid being a prominent constituent. This technical guide provides an in-depth overview of the this compound content in Morinda citrifolia, detailing quantitative data, experimental protocols for its analysis, and its known biological activities. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product research.

Quantitative Analysis of this compound in Morinda citrifolia

The concentration of this compound in Morinda citrifolia can vary depending on the part of the plant, the geographical origin, the maturity of the fruit, and the processing methods employed.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is the most common analytical technique for the quantification of this compound in Noni products.[3][4]

Below is a summary of quantitative data from various studies:

| Sample Type | This compound Content | Reference |

| Non-fermented M. citrifolia Extract (MCE) | 15.16 ± 0.38 mg/mL | [3][4] |

| Fermented M. citrifolia Extract (MCE) | Decreased content compared to non-fermented | [3][4] |

| Dried Noni Fruit (methanolic extract) | 0.7–8.9 mg/g | [1][2] |

| Noni Fruit Juice | 71.6 mg equivalent of loganic acid/100 g FW | [5][6] |

| Noni Fruit Juice (from various origins) | 0.218–0.294 mg/mL | [2] |

| N-butanol extract of Noni Fruit | 5.13% | [7] |

Experimental Protocols

Extraction of this compound from Morinda citrifolia Fruit

A common method for extracting iridoids, including this compound, from Noni fruit involves solvent extraction followed by partitioning.

Protocol:

-

Sample Preparation: Fresh Noni fruit is freeze-dried and ground into a fine powder.[7]

-

Initial Extraction: The powdered fruit is extracted with methanol (MeOH) using percolation.[7]

-

Partitioning:

-

Concentration: The n-butanol extract is dried under vacuum using a rotary evaporator to yield the crude iridoid extract.[7]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the quantitative analysis of this compound in Morinda citrifolia extracts.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[3][4]

-

Column: Shiseido C18 column (4.6 mm × 250 mm, 5.0 μm).[3][4]

-

Mobile Phase: A gradient system consisting of:

-

Flow Rate: 0.8 mL/min.[7]

-

Detection Wavelength: 235 nm.[1]

-

Injection Volume: 10 µL.[1]

Method Validation:

The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, selectivity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[3][4]

Bioactivity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory and antioxidant properties.[8][9][10] Its mechanism of action involves the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by suppressing the activation of pro-inflammatory pathways. Specifically, it has been shown to inhibit the PI3K/Akt/NF-κB and MAPK signaling pathways .[8][9][11][12]

-

PI3K/Akt/NF-κB Pathway: this compound can obstruct the activation of this pathway, leading to a reduction in the production of inflammatory mediators such as IL-6, TNF-α, and MCP-1.[8][11]

-

MAPK and NF-κB Pathways: In lipopolysaccharide (LPS)-induced inflammatory models, this compound has been observed to suppress the phosphorylation of NF-κB p65, ERK1/2, and p38, thereby down-regulating the expression of inflammatory cytokines.[9][10][12]

Antioxidant Activity

The antioxidant properties of this compound are also linked to its ability to modulate inflammatory pathways, as oxidative stress and inflammation are closely intertwined.[10][12] By inhibiting pathways like NF-κB and MAPK, which can be activated by oxidative stress, this compound helps to alleviate the overall inflammatory and oxidative burden.[10]

Visualizations

Experimental Workflow

Signaling Pathway Inhibition

References

- 1. gforss.org [gforss.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Development and Validation of an Analytical Method for Deacetylthis compound, this compound, Scopolin, Asperuloside and Scopoletin in Fermented <i>Morinda citrifolia</i> L. (Noni) - ProQuest [proquest.com]

- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 6. pertanika.upm.edu.my [pertanika.upm.edu.my]

- 7. maxwellsci.com [maxwellsci.com]

- 8. Frontiers | this compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. karger.com [karger.com]

- 11. This compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Asperulosidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid is a bioactive iridoid glycoside found in several plant species, notably in the Rubiaceae family, such as Hedyotis diffusa and Morinda citrifolia. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1] Understanding its biosynthesis is critical for metabolic engineering, synthetic biology applications, and ensuring a sustainable supply for research and drug development. This guide provides an in-depth overview of the core biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols derived from seminal studies, and visualizations of the metabolic and experimental workflows.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that originates from the general isoprenoid pathway and proceeds through the well-characterized seco-iridoid pathway. The core iridoid structure is synthesized from geranyl pyrophosphate (GPP) and undergoes a series of oxidations, cyclization, and glycosylation reactions. The final steps, specific to this compound, involve hydroxylation and acetylation.

The pathway begins with the formation of geraniol from GPP, which is then subjected to sequential oxidation and reductive cyclization to form the core iridoid scaffold, nepetalactol.[2] This intermediate is further oxidized and glycosylated to yield key intermediates like 7-deoxyloganic acid and loganic acid.[3] While the early steps to loganic acid have been extensively elucidated, the subsequent transformations leading to this compound are less defined but are understood to involve further hydroxylation followed by a final acetylation step. A recent multi-omics study of Hedyotis diffusa strongly implicates an O-acetyltransferase in this final conversion, correlating its gene expression with this compound accumulation.[4]

The proposed biosynthetic pathway is illustrated below.

References

An In-depth Technical Guide on Asperulosidic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperulosidic acid, a prominent iridoid glycoside primarily extracted from the traditional medicinal herb Hedyotis diffusa Willd., has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological functions of this compound, with a particular focus on its anti-inflammatory and associated signaling pathways. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside structured data tables and pathway diagrams to facilitate research and development applications.

Chemical Structure and Physicochemical Properties

This compound is a complex iridoid glycoside characterized by a cyclopentanopyran ring system linked to a glucose moiety. Its systematic IUPAC name is (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₄O₁₂ | [1] |

| Molecular Weight | 432.38 g/mol | [1][2] |

| Appearance | White powder | [2] |

| Solubility | Soluble in DMSO, ethanol, methanol, and pyridine. | [2] |

| Storage Conditions | Store at -20°C, protected from light. | [3] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H-NMR | Data not fully available in the search results. |

| ¹³C-NMR | Data not fully available in the search results. |

| FT-IR (KBr) | Key absorptions expected for O-H, C=O (ester and carboxylic acid), C=C, and C-O functional groups. Specific wavenumbers are not detailed in the search results. |

| UV-Vis (Ethanol) | λmax not specified in the search results. |

| Mass Spectrometry (ESI-MS/MS) | Precursor ion [M+H]⁺ at m/z 433.1340. Fragmentation involves the loss of the glucose moiety and other characteristic cleavages of the iridoid core.[1][4] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It has also been reported to possess anti-tumor and anti-oxidant effects.[5]

Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

2.1.1. Inhibition of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB pathway. This is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] The inhibitory mechanism involves the suppression of the phosphorylation of IκBα and the IκB kinase (IKK) complex, which prevents the translocation of NF-κB into the nucleus.[6]

2.1.2. Modulation of MAPK Signaling Pathway

The MAPK signaling cascade, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a vital role in inflammation. This compound has been observed to inhibit the phosphorylation of ERK1/2, thereby attenuating the downstream inflammatory response.[5][7]

2.1.3. Attenuation of PI3K/Akt Signaling Pathway

Recent studies have indicated that this compound can also obstruct the activation of the PI3K/Akt signaling pathway, which is upstream of NF-κB. By inhibiting this pathway, this compound further contributes to the reduction of the inflammatory response.

Below are Graphviz diagrams illustrating the inhibitory effects of this compound on these key signaling pathways.

References

- 1. This compound | C18H24O12 | CID 11968867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 25368-11-0 [m.chemicalbook.com]

- 3. labsolu.ca [labsolu.ca]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Asperulosidic Acid: A Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asperulosidic acid (ASPA) is an iridoid glycoside found in several medicinal plants, notably from the Rubiaceae family, such as Hedyotis diffusa.[1] Emerging scientific evidence has highlighted its significant pharmacological potential, with pronounced antioxidant and anti-inflammatory characteristics.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous chronic diseases. ASPA demonstrates a capacity to mitigate oxidative stress through multiple mechanisms. It not only suppresses inflammatory pathways that generate ROS but also modulates endogenous antioxidant enzyme systems.[2][3] This technical guide provides an in-depth review of the current scientific knowledge on the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative in vivo data, outlining key experimental protocols, and visualizing the associated signaling pathways.

Introduction to this compound and Oxidative Stress

This compound is a secondary metabolite belonging to the iridoid glycoside class of compounds.[2] These molecules are recognized for their diverse biological activities.[4][5] ASPA's therapeutic potential is increasingly being investigated for a range of conditions, many of which are linked to underlying oxidative stress and inflammation.[1][2]

Oxidative stress arises from an overabundance of ROS, such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage on vital cellular components, including lipids, proteins, and DNA, contributing to the pathogenesis of diseases like diabetes, neurodegenerative disorders, and cardiovascular diseases.[6] The body's defense against this is a complex network of endogenous antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[7][8] Natural compounds like ASPA that can bolster these defenses or directly interfere with oxidative processes are of significant interest in drug development.

In Vivo Antioxidant Activity

In vivo studies provide critical insights into the physiological effects of this compound. Research in animal models has demonstrated ASPA's ability to effectively modulate biomarkers of oxidative stress and enhance the activity of primary antioxidant enzymes.

A key study in a mouse model of gestational diabetes mellitus (GDM) revealed that oral administration of ASPA alleviates placental oxidative stress.[3] Treatment with ASPA resulted in a significant, dose-dependent regulation of oxidative stress biomarkers. Specifically, it was shown to decrease levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, while simultaneously increasing the activity of crucial antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GPx).[3] These findings suggest that ASPA enhances the endogenous antioxidant defense system to protect against oxidative damage in a disease state.[3]

Data Presentation: Summary of In Vivo Effects

The following table summarizes the quantitative data from key in vivo studies investigating the effects of this compound on markers of oxidative stress.

| Model | Compound | Dosage | Key Findings | Reference |

| Gestational Diabetes Mellitus (Mouse) | This compound (ASP) | 10, 20, and 40 mg/kg (oral) | Regulated oxidative stress biomarkers; decreased Malondialdehyde (MDA); increased Superoxide Dismutase (SOD), Glutathione (GSH), and Glutathione Peroxidase (GPx). | [3] |

| Wistar Rats | Deacetylthis compound (DAA) | 15, 30, and 60 mg/kg (oral) | Dose-dependent reduction in serum MDA; dose-dependent increase in SOD activity. No significant effect on GPx activity. | [9][10] |

Mechanisms of Action & Signaling Pathways

The antioxidant effects of this compound are attributed to its ability to modulate key cellular signaling pathways that regulate inflammation and the endogenous antioxidant response.

Inhibition of Pro-Inflammatory Pathways (NF-κB and MAPK)

Chronic inflammation is intrinsically linked to oxidative stress, as inflammatory cells produce large amounts of ROS. ASPA has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][11][12]

-

NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and release of the NF-κB p65 subunit, which then enters the nucleus to promote the transcription of pro-inflammatory genes, including those that generate ROS.[11] Studies have shown that ASPA can suppress the phosphorylation of NF-κB p65, thereby blocking this pro-inflammatory and pro-oxidant cascade.[1][3]

-

MAPK Pathway: The MAPK family (including ERK1/2 and p38) are crucial regulators of cellular responses to external stressors. Their activation can lead to the production of inflammatory cytokines.[11] ASPA has been demonstrated to inhibit the phosphorylation of ERK1/2 and p38 in placental tissues, further contributing to its anti-inflammatory and, consequently, antioxidant effects.[3]

Modulation of the Keap1-Nrf2-ARE Pathway

While direct evidence for this compound is still emerging, many natural antioxidants exert their effects by activating the Keap1-Nrf2-ARE pathway, the master regulator of the endogenous antioxidant response.[13][14]

-

Keap1-Nrf2 System: Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[15]

-

Activation by Stressors: In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2.[13][15]

-

Antioxidant Gene Expression: The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[16] This leads to the upregulated expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1), SOD, CAT, and GPx, strengthening the cell's overall defense against oxidative damage.[13][17] The observed increase in SOD and GPx activity following ASPA treatment in vivo strongly suggests potential involvement of this pathway.[3]

Experimental Protocols

This section details the methodologies for common in vitro and in vivo assays used to evaluate the antioxidant properties of compounds like this compound.

In Vitro Antioxidant Assays

These assays measure the direct radical scavenging or reducing capacity of a compound.

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [18][19]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.[20]

-

Protocol:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol). Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

In a 96-well plate or cuvette, mix a volume of the test compound dilution (e.g., 30 µL) with a larger volume of the DPPH solution (e.g., 270 µL).[21]

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank (solvent + DPPH).

-

Incubate the mixture in the dark at room temperature (or 37°C) for 30 minutes.[18]

-

Measure the absorbance at ~517 nm using a spectrophotometer.[21]

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100.

-

Plot % inhibition against concentration and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [18][22]

-

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants neutralize this radical, causing a loss of color that can be measured spectrophotometrically.[23]

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.[22]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the radical.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of ~0.70 at 734 nm.

-

Prepare serial dilutions of the test compound.

-

Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

c) FRAP (Ferric Reducing Antioxidant Power) Assay [18][22]

-

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.[18]

-

Protocol:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[21] Warm the reagent to 37°C before use.

-

Prepare serial dilutions of the test compound.

-

Add a small volume of the sample (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 900 µL).

-

Incubate the mixture for a set time (e.g., 30 minutes) at 37°C.

-

Measure the absorbance at 593 nm.

-

Results are typically expressed as Trolox Equivalents (TE) by comparing the absorbance change to that of a Trolox standard curve.

-

In Vivo Biomarker Assays

These assays are performed on tissues or serum from animal models.

a) Malondialdehyde (MDA) Assay (Lipid Peroxidation) [3][24]

-

Principle: MDA is a product of lipid peroxidation. It reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (TBA-MDA adduct) that can be measured spectrophotometrically at ~532 nm.

-

Protocol:

-

Homogenize tissue samples in a suitable buffer (e.g., KCl solution) on ice. Centrifuge to obtain the supernatant.

-

Add trichloroacetic acid (TCA) to the supernatant to precipitate proteins. Centrifuge and collect the resulting supernatant.

-

Add TBA solution to the supernatant.

-

Heat the mixture at 95°C for 30-60 minutes.

-

Cool the samples quickly in an ice bath.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

b) Superoxide Dismutase (SOD) Activity Assay [3][10]

-

Principle: SOD activity is often measured indirectly. One common method involves an enzymatic reaction that generates superoxide radicals (e.g., using xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1 or nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector. The degree of inhibition is proportional to SOD activity.

-

Protocol:

-

Prepare tissue homogenate or serum sample.

-

Use a commercial SOD assay kit, which provides the necessary buffers, enzyme, substrate, and detector dye.

-

Add the sample to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding the enzyme (e.g., xanthine oxidase).

-

Incubate for a specified time (e.g., 20 minutes) at 37°C.

-

Read the absorbance at the specified wavelength (e.g., 450 nm for WST-1).

-

Calculate the SOD activity based on the inhibition rate compared to a control without the sample.

-

c) Glutathione Peroxidase (GPx) Activity Assay [3][10]

-

Principle: GPx reduces H₂O₂ or organic peroxides while oxidizing reduced glutathione (GSH) to oxidized glutathione (GSSG). The activity is measured by coupling this reaction with glutathione reductase (GR), which recycles GSSG back to GSH using NADPH. The rate of NADPH oxidation to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

-

Protocol:

-

Prepare tissue homogenate or serum sample.

-

Use a commercial GPx assay kit.

-

Prepare a reaction mixture containing buffer, GSH, glutathione reductase, and NADPH.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding a substrate (e.g., hydrogen peroxide or cumene hydroperoxide).

-

Immediately monitor the decrease in absorbance at 340 nm over several minutes.

-

Calculate GPx activity from the rate of NADPH consumption.

-

Conclusion and Future Directions

This compound has demonstrated significant antioxidant properties, primarily through its in vivo capacity to enhance endogenous antioxidant enzyme activity and mitigate lipid peroxidation.[3] Its mechanism of action is closely tied to the suppression of pro-inflammatory and pro-oxidant signaling pathways, including NF-κB and MAPK.[1][3][11] The evidence strongly suggests that ASPA acts as an indirect antioxidant, bolstering the cell's own defense systems against oxidative insults.

For drug development professionals, ASPA represents a promising natural scaffold. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of ASPA is crucial for its development as a therapeutic agent.

-

Direct Nrf2 Activation Studies: Conducting experiments using Nrf2 knockout models or Nrf2-specific inhibitors would definitively confirm the role of the Keap1-Nrf2-ARE pathway in mediating ASPA's antioxidant effects.[16]

-

Clinical Trials: Given the strong preclinical evidence, well-designed clinical trials are warranted to evaluate the efficacy of ASPA in human diseases associated with oxidative stress.

-

In Vitro IC50 Determination: Further studies are needed to quantify the direct radical scavenging activity of purified this compound using assays like DPPH and ABTS to determine its IC50 values.

References

- 1. This compound inhibits the PI3K/Akt/NF-κB pathway to suppress endotoxin-induced uveitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a Bioactive Iridoid, Alleviates Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus by Suppressing NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Phytochemical and pharmacological properties of asperuloside, a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metabolic Pathway of Natural Antioxidants, Antioxidant Enzymes and ROS Providence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo antioxidant activity of deacetylthis compound in noni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Antioxidant Activity of Deacetylthis compound in Noni - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asperuloside and this compound Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic effect of Keap1-Nrf2-ARE pathway-related drugs on age-related eye diseases through anti-oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The role of Keap1-Nrf2 signaling pathway in the treatment of respiratory diseases and the research progress on targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. scielo.sld.cu [scielo.sld.cu]

- 23. researchgate.net [researchgate.net]

- 24. biozoojournals.ro [biozoojournals.ro]

Unveiling the Anti-Tumor Potential of Asperulosidic Acid: A Technical Guide

For Immediate Release

Jiaxing, China - A growing body of scientific evidence suggests that Asperulosidic Acid (ASPA), a natural iridoid glycoside, exhibits promising anti-tumor activities, particularly in hepatocellular carcinoma (HCC). This technical guide provides an in-depth analysis of the current research, detailing the compound's mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

In Vitro Anti-Tumor Activity of this compound

Recent studies have demonstrated the cytotoxic and anti-proliferative effects of this compound on hepatocellular carcinoma cell lines.

Cell Viability and Proliferation

ASPA has been shown to inhibit the viability and proliferation of human HCC cell lines, Huh7 and HCCLM3, in a dose-dependent manner. While specific IC50 values have not been detailed in publicly available literature, studies have utilized concentrations ranging from 0 to 200 μg/mL to demonstrate a significant reduction in cell viability.[1]

Table 1: Summary of In Vitro Studies on this compound in Hepatocellular Carcinoma

| Cell Line | Assay | Concentration Range | Observed Effect | Reference |

| Huh7 | Cell Viability | 0 - 200 μg/mL | Dose-dependent decrease in viability | [1] |

| HCCLM3 | Cell Viability | 0 - 200 μg/mL | Dose-dependent decrease in viability | [1] |

| Huh7 | Proliferation | Not Specified | Inhibition of proliferation | [1] |

| HCCLM3 | Proliferation | Not Specified | Inhibition of proliferation | [1] |

| Huh7 | Apoptosis | Not Specified | Induction of apoptosis | [1] |

| HCCLM3 | Apoptosis | Not Specified | Induction of apoptosis | [1] |

| Huh7 | Migration | Not Specified | Inhibition of migration | [1] |

| HCCLM3 | Migration | Not Specified | Inhibition of migration | [1] |

| Huh7 | Invasion | Not Specified | Inhibition of invasion | [1] |

| HCCLM3 | Invasion | Not Specified | Inhibition of invasion | [1] |

Experimental Protocols

Human HCC cell lines, Huh7 and HCCLM3, and the normal human hepatocyte cell line, HL-7702, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

After 24 hours, the cells were treated with various concentrations of this compound (0, 25, 50, 100, and 200 μg/mL) for 48 hours.

-

Following treatment, 10 μL of CCK-8 solution was added to each well, and the plates were incubated for an additional 2 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader.

Apoptosis was evaluated using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Cells were treated with this compound for 48 hours.

-

Cells were then harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry.

Cell migration and invasion were assessed using Transwell chambers.

-

For the migration assay, cells were seeded in the upper chamber of the Transwell insert.

-

For the invasion assay, the upper chamber was pre-coated with Matrigel.

-

The lower chamber was filled with DMEM containing 10% FBS as a chemoattractant.

-

After incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.

-

The cells that had migrated or invaded to the lower surface were fixed, stained, and counted under a microscope.

In Vivo Anti-Tumor Activity of this compound

The anti-tumor effects of ASPA have also been demonstrated in a preclinical animal model of hepatocellular carcinoma.

Xenograft Model

A subcutaneous xenograft model was established in nude mice to evaluate the in vivo efficacy of ASPA. Administration of ASPA was found to substantially curb tumor growth.[1]

Table 2: Summary of In Vivo Study on this compound in a Hepatocellular Carcinoma Xenograft Model

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Nude Mice | Subcutaneous HCCLM3 Xenograft | This compound | Significant reduction in tumor growth | [1] |

Experimental Protocol

-

Male BALB/c nude mice (4-6 weeks old) were used for the study.

-

HCCLM3 cells were subcutaneously injected into the flank of each mouse to establish the tumor model.

-

Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups.

-

The specific dosage and administration route of this compound were not detailed in the available literature.

-

Tumor volume was monitored regularly throughout the treatment period.

-

At the end of the study, the tumors were excised and weighed.